molecular formula C9H20O2S B8281523 3-(3,3-Dimethylbutylthio)-1,2propanediol

3-(3,3-Dimethylbutylthio)-1,2propanediol

Cat. No.: B8281523
M. Wt: 192.32 g/mol
InChI Key: BEJAIBIDAVSTAT-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutylthio)-1,2-propanediol is a sulfur-containing derivative of 1,2-propanediol (propylene glycol), where a 3,3-dimethylbutylthio group replaces one hydroxyl hydrogen. For instance, sulfur-containing diols often exhibit higher lipophilicity compared to hydroxyl- or amino-substituted variants, impacting their utility in surfactants or pharmaceutical intermediates .

Properties

Molecular Formula

C9H20O2S

Molecular Weight

192.32 g/mol

IUPAC Name

3-(3,3-dimethylbutylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C9H20O2S/c1-9(2,3)4-5-12-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3

InChI Key

BEJAIBIDAVSTAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCSCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the 1,2-propanediol backbone significantly influences properties:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Toxicity Notes
3-(3,3-Dimethylbutylthio)-1,2-propanediol 3,3-Dimethylbutylthio Not reported Predicted higher lipophilicity; potential solvent or surfactant No direct data; thioethers generally low acute toxicity
3-(Diethylamino)-1,2-propanediol Diethylamino 147.21 Used in organic synthesis; liquid at room temp Low toxicity, similar to propylene glycol
3-(Phenylamino)-1,2-propanediol Phenylamino 168.20 Linked to toxic oil syndrome (TOS) Associated with autoimmune-like syndromes
1,2-Propanediol (Propylene Glycol) Hydroxyl 76.09 Solvent, food additive (E1520), low toxicity GRAS (Generally Recognized as Safe)
3-(N-Benzyl-N-methyl-amino)-1,2-propanediol Benzyl-methylamino Not reported Isolated from plant extracts; biological activity No toxicity data

Key Observations :

  • Lipophilicity: Thioether and amino groups increase lipophilicity compared to hydroxyl groups, enhancing solubility in non-polar matrices. For example, 3-(diethylamino)-1,2-propanediol is used in lipid-based drug delivery systems , while sulfur-containing variants may serve as phase-transfer catalysts.
  • Toxicity: While propylene glycol is non-toxic (LD₅₀ > 20 g/kg in rats), phenylamino derivatives like 3-(phenylamino)-1,2-propanediol are implicated in toxic syndromes (e.g., TOS), likely due to metabolic conversion to reactive intermediates .
  • Industrial Applications: Propylene glycol dominates in food and pharmaceutical industries due to safety and biodegradability , whereas amino/thio derivatives are niche intermediates.
Solubility and Hydrogen Bonding

Propylene glycol’s high polarity (dipole moment ~2.8 D) and hydrogen-bonding capacity make it miscible with water . Thioether derivatives, however, exhibit reduced hydrogen bonding due to sulfur’s lower electronegativity, leading to lower aqueous solubility. For example, 3-(methylthio)-1-propanol (a related sulfur compound) partitions into organic phases in extraction systems .

Preparation Methods

Reaction Mechanism and Conditions

The thiol group in 3,3-dimethylbutanethiol (pKa ~10) is deprotonated by a strong base (e.g., NaOH, NaH), generating a thiolate ion that attacks the electrophilic carbon in 3-chloro-1,2-propanediol. The reaction proceeds via an SN2 mechanism, yielding 3-(3,3-dimethylbutylthio)-1,2-propanediol and HCl.

Proposed Protocol:

  • Molar Ratio: 1:1.2 (3-chloro-1,2-propanediol : 3,3-dimethylbutanethiol)

  • Base: Sodium methoxide (1.5 equiv)

  • Solvent: Methanol/water (4:1 v/v)

  • Temperature: 25–40°C, 6–12 hours

  • Workup: Neutralization with HCl, extraction with ethyl acetate, rotary evaporation

Hypothetical Yield: 70–85% (GC purity >95%). Excess thiol ensures complete substitution, while aqueous methanol enhances solubility.

Epoxide Ring-Opening with 3,3-Dimethylbutanethiol

An alternative approach involves the ring-opening of glycidol (2,3-epoxy-1-propanol) with 3,3-dimethylbutanethiol. This method leverages the reactivity of epoxides toward nucleophiles, forming vicinal diols with thioether linkages.

Reaction Optimization

Epoxide ring-opening is regioselective, with the thiolate preferentially attacking the less hindered carbon. Acidic or basic conditions influence the mechanism:

  • Basic Conditions (e.g., K2CO3): Promotes SN2 attack at the terminal carbon.

  • Acidic Conditions (e.g., H2SO4): Protonates the epoxide, favoring carbocation formation and SN1-like attack.

Proposed Protocol:

  • Molar Ratio: 1:1.1 (glycidol : 3,3-dimethylbutanethiol)

  • Catalyst: Triethylamine (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–25°C, 4–8 hours

  • Workup: Quench with water, extract with dichloromethane, silica gel chromatography

Hypothetical Yield: 60–75% (NMR purity >90%). Side products include disulfides from thiol oxidation, mitigated by inert atmosphere.

Thiol-Ene Click Chemistry

Thiol-ene reactions offer a modern, efficient pathway for constructing C–S bonds under mild conditions. While traditionally used for polymer crosslinking, this method can be adapted for small-molecule synthesis.

Photoinitiated Coupling

A radical-mediated process couples 3,3-dimethylbutanethiol with allyl glycidyl ether, followed by hydrolysis to the diol:

  • Thiol-Ene Reaction:

    • Reagents: Allyl glycidyl ether, 3,3-dimethylbutanethiol, 2,2-dimethoxy-2-phenylacetophenone (photoinitiator)

    • Conditions: UV light (365 nm), RT, 2 hours

    • Product: 3-(3,3-Dimethylbutylthio)-1,2-epoxypropane

  • Epoxide Hydrolysis:

    • Reagents: H2SO4 (0.1 M), H2O

    • Conditions: 50°C, 3 hours

Hypothetical Yield: 80–90% overall (HPLC purity >98%). Advantages include regioselectivity and minimal byproducts.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Epoxide Ring-Opening Thiol-Ene Chemistry
Yield 70–85%60–75%80–90%
Purity >95% (GC)>90% (NMR)>98% (HPLC)
Reaction Time 6–12 h4–8 h2 h + 3 h hydrolysis
Byproducts Chloride saltsDisulfidesNone significant
Scalability Industrial-friendlyModerateRequires UV setup

Challenges and Mitigation Strategies

  • Thiol Oxidation: Use of inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) prevents disulfide formation.

  • Regioselectivity in Epoxide Opening: Bulkier bases (e.g., DBU) favor attack at the less hindered carbon.

  • Purification: Silica gel chromatography or distillation removes unreacted thiol and oligomers.

Q & A

Basic: What are the established synthetic routes for 3-(3,3-Dimethylbutylthio)-1,2-propanediol, and what reaction conditions optimize yield?

Methodological Answer:
The compound is synthesized via nucleophilic substitution, where 3,3-dimethyl-1-butanethiol reacts with a propanediol derivative (e.g., epoxide or tosylated intermediate). Key conditions:

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature: 60–80°C balances reaction rate and side-product suppression.
  • Catalysis: K₂CO₃ or NaOH as a base improves thiolate ion generation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >85% yield .

Example Optimization Table:

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes Sₙ2 kinetics
Reaction Temperature70°CReduces byproduct formation
BaseK₂CO₃ (2 equiv)Enhances nucleophilicity

Basic: Which spectroscopic techniques are most effective for characterizing 3-(3,3-Dimethylbutylthio)-1,2-propanediol?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the propanediol backbone (δ 3.5–4.5 ppm) and dimethylbutylthio group (δ 1.0–1.5 ppm for CH₃). Compare with analogs like 3-(methylthio)-1,2-propanediol .
  • IR Spectroscopy: O-H stretches (~3400 cm⁻¹) and C-S bonds (~700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry: Electron ionization (EI-MS) identifies molecular ions (e.g., [M+H]⁺ at m/z 208) and fragmentation patterns .

Basic: How can researchers assess the purity of 3-(3,3-Dimethylbutylthio)-1,2-propanediol?

Methodological Answer:

  • HPLC: Use a C18 column with a water/acetonitrile gradient (retention time ~8.2 min). Monitor UV absorption at 210 nm.
  • Melting Point: Compare observed mp (e.g., 92–94°C) with literature values.
  • Elemental Analysis: Validate C, H, and S content (theoretical: C 52.3%, H 8.7%, S 14.7%) .

Advanced: How can conflicting metabolic pathway data for this compound be resolved across microbial models?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled propanediol to track carbon flux in anaerobic/aerobic cultures (e.g., Salmonella spp.).
  • Genetic Knockouts: Test mutant strains lacking specific dehydrogenases (e.g., pduQ) to identify key enzymes.
  • Metabolite Profiling: LC-MS detects intermediates like propionate or n-propanol, which vary with microbial species .

Example Metabolic Byproducts:

OrganismMajor MetabolitesExperimental Conditions
S. typhimuriumPropionate, n-propanolAnaerobic, 37°C
K. pneumoniaeAcetate, CO₂Aerobic, pH 7.0

Advanced: What strategies mitigate oxidative degradation of the thioether group during storage?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C under varying pH (2–12) for 4 weeks. Monitor degradation via HPLC.
  • Antioxidants: Add 0.1% BHT or ascorbic acid to acidic formulations.
  • Packaging: Use amber vials with nitrogen headspace to reduce photooxidation .

Advanced: How does the thioether moiety influence surfactant properties in aqueous systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC): Measure via surface tension (du Noüy ring method). Expect CMC ~0.5 mM due to increased hydrophobicity.
  • Thermal Stability: TGA shows decomposition >200°C, suitable for high-temperature applications.
  • Comparative Analysis: Benchmark against non-thioether analogs (e.g., 3-(decyloxy)-1,2-propanediol) to isolate sulfur’s effects .

Basic: What solvents are optimal for recrystallizing 3-(3,3-Dimethylbutylthio)-1,2-propanediol?

Methodological Answer:

  • Ethanol/Water (1:3): Yields high-purity crystals (mp 92–94°C).
  • Diethyl Ether: Effective for small-scale purification.
  • Crystallization Monitoring: Use polarized light microscopy to assess crystal morphology .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate S-atom nucleophilicity.
  • Reactivity Descriptors: Compute Fukui indices to identify susceptible sites for electrophilic attack.
  • Validation: Compare predicted vs. experimental reaction rates with benzyl bromide .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves and goggles due to mild skin/eye irritation potential.
  • Ventilation: Work in a fume hood to avoid inhalation of dust.
  • Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .

Advanced: How can researchers optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak AD-H column with hexane/isopropanol (90:10).
  • Asymmetric Synthesis: Employ Sharpless epoxidation or enzymatic resolution (e.g., lipase-catalyzed esterification).
  • Circular Dichroism (CD): Validate enantiopurity by comparing Cotton effects with standards .

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